2-hydroxybenzoic acid (3,3,5-trimethylcyclohexyl) ester is a benzoate ester and a member of phenols. It is functionally related to a salicylic acid.
Homosalate is an organic compound that belongs to salicylates. It is an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol, a derivative of cyclohexanol. Salicylates prevent direct skin exposure to the sun’s harmful rays by absorbing ultraviolet (UV) light. Homosalate specifically absorbs short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer. It is a common ingredient in many commercially available sunscreens. There are no reported adverse effects from homosalate.
Homosalate is a natural product found in Camellia sinensis with data available.
See also: Homosalate; Octisalate; Octocrylene; Zinc Oxide (component of); Avobenzone; Dimethicone; Homosalate; Octisalate (component of); Homosalate; Zinc oxide (component of) ... View More ...
Homosalate
CAS No.: 118-56-9
Cat. No.: VC0530056
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118-56-9 |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | (3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate |
| Standard InChI | InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 |
| Standard InChI Key | WSSJONWNBBTCMG-UHFFFAOYSA-N |
| SMILES | CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |
| Canonical SMILES | CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |
| Appearance | Solid powder |
| Boiling Point | 322 to 329 °F at 760 mmHg (NTP, 1992) |
| Flash Point | greater than 200 °F (NTP, 1992) |
Introduction
Chemical and Physical Properties
Homosalate exists as a viscous, colorless to pale yellow liquid with a mild menthol odor . Its chemical structure comprises a salicylic acid moiety esterified with a 3,3,5-trimethylcyclohexanol group, yielding cis- and trans-isomers that influence its physicochemical behavior . Key properties include:
Homosalate hydrolyzes under alkaline conditions and exhibits limited solubility in polar solvents like water, favoring lipid-rich environments such as skin . Its stability in cosmetic formulations is pH-dependent, with optimal performance in acidic to neutral matrices .
Pharmacokinetics and Human Exposure
Absorption and Bioavailability
Dermal application of homosalate-containing sunscreens results in systemic absorption, with studies detecting plasma concentrations of 1.1–7.63 µg/cm² within 24 hours . A 2024 toxicokinetic study demonstrated that whole-body application (18–40 mg/kg bw) led to delayed elimination, with terminal half-lives of ~24 hours for both cis- and trans-isomers . Notably, trans-homosalate (tHMS) showed 2-fold higher bioavailability than cis-homosalate (cHMS) .
Metabolism and Excretion
Hepatic cytochrome P450 enzymes oxidize homosalate into hydroxylated metabolites, which undergo further glucuronidation or sulfation for renal excretion . Urinary metabolites include:
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5-OH-homosalate
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5-COOH-homosalate
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3-OH-homosalate
Metabolite-to-parent ratios remain consistent across oral and dermal exposure routes, enabling reliable biomonitoring .
Regulatory Status and Approved Applications
Global Regulatory Limits
| Region | Maximum Concentration | Approved Products | Effective Date | Source |
|---|---|---|---|---|
| European Union | 7.34% | Face creams, pump sprays | 2025 | |
| United States | 15% | Broad-spectrum sunscreens | - | |
| ASEAN | 10% | Sunscreens, lip products | - |
The European Commission reduced homosalate’s permissible concentration from 10% to 7.34% in 2022 due to endocrine disruption concerns, restricting use to non-spray facial products . The U.S. FDA maintains it as a Category I sunscreen ingredient but mandates additional safety data under the 2020 Sunscreen Innovation Act .
Environmental Impact and Ecotoxicology
Homosalate’s high logP (6.27) correlates with bioaccumulation potential in aquatic organisms . Chronic exposure at 0.1–1.0 mg/L reduces Daphnia magna reproduction by 30–50%, while photodegradation products show increased toxicity to algae . EU regulations now require environmental risk assessments for sunscreens containing ≥0.1% homosalate .
Future Directions and Alternatives
Ongoing research priorities include:
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Isomer-specific toxicology: Delineating cHMS vs. tHMS bioactivity
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Synergistic effects: Interactions with co-formulated UV filters like avobenzone
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Green chemistry alternatives: Development of chitosan-coated ZnO nanoparticles as biodegradable UVB blockers
Regulatory agencies emphasize transitioning to non-penetrating mineral-based filters until long-term safety data for homosalate becomes available .
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